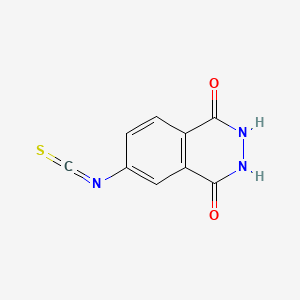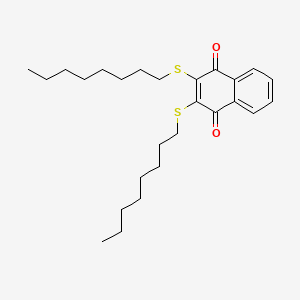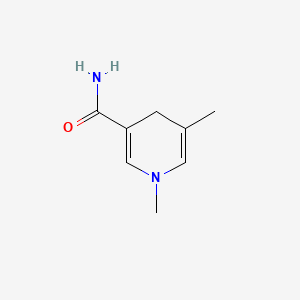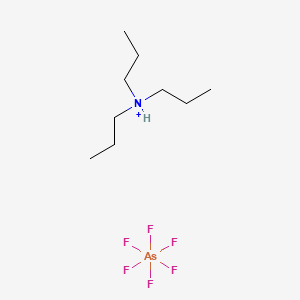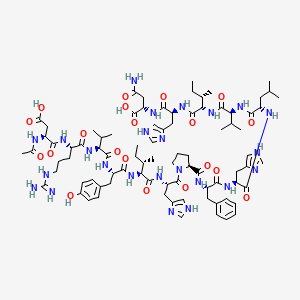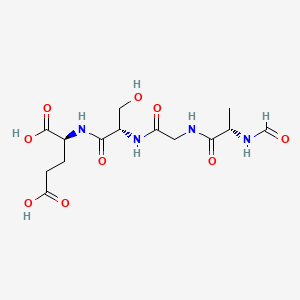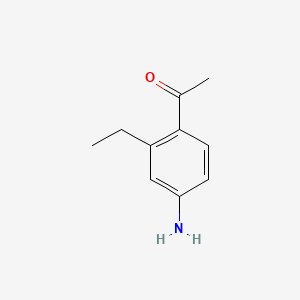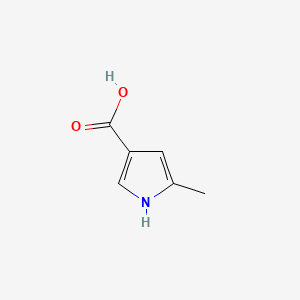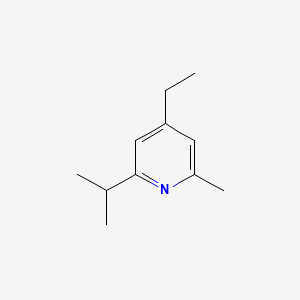
4-Ethyl-2-methyl-6-propan-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-methyl-6-propan-2-ylpyridine is a heterocyclic organic compound that belongs to the pyridine family Pyridines are characterized by a six-membered ring structure containing one nitrogen atom This particular compound is distinguished by its unique substituents: an ethyl group at the 4-position, a methyl group at the 2-position, and an isopropyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methyl-6-propan-2-ylpyridine can be achieved through several synthetic routes, including:
-
Alkylation of Pyridine Derivatives: : One common method involves the alkylation of pyridine derivatives using appropriate alkyl halides. For instance, starting with 2-methylpyridine, ethylation at the 4-position and isopropylation at the 6-position can be achieved using ethyl bromide and isopropyl bromide, respectively, in the presence of a strong base like sodium hydride.
-
Suzuki-Miyaura Coupling: : Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with an appropriate alkyl halide in the presence of a palladium catalyst. This method allows for precise control over the substitution pattern on the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and distillation techniques are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-methyl-6-propan-2-ylpyridine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyridine derivatives.
-
Substitution: : Electrophilic and nucleophilic substitution reactions are common for pyridine derivatives. For example, halogenation using chlorine or bromine can introduce halogen atoms at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Chlorine, bromine, and various alkyl halides.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
4-Ethyl-2-methyl-6-propan-2-ylpyridine has several scientific research applications, including:
-
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
-
Biology: : The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry. Its structural features allow it to interact with various biological targets.
-
Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
-
Industry: : The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-methyl-6-propan-2-ylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The presence of electron-donating and electron-withdrawing groups on the pyridine ring influences its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyridine: Lacks the ethyl and isopropyl substituents, resulting in different chemical properties.
4-Ethylpyridine: Lacks the methyl and isopropyl substituents, leading to variations in reactivity.
6-Isopropylpyridine: Lacks the ethyl and methyl substituents, affecting its chemical behavior.
Uniqueness
4-Ethyl-2-methyl-6-propan-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
104223-97-4 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.264 |
Nom IUPAC |
4-ethyl-2-methyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-9(4)12-11(7-10)8(2)3/h6-8H,5H2,1-4H3 |
Clé InChI |
MVJFLTPYKMAKPG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC(=C1)C(C)C)C |
Synonymes |
Pyridine, 4-ethyl-2-methyl-6-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




